4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol
Description
Properties
IUPAC Name |
4-(2-hydroxyethyl)-2-[(2-nitrophenyl)diazenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-8-7-10-5-6-14(19)12(9-10)16-15-11-3-1-2-4-13(11)17(20)21/h1-6,9,18-19H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMORZVUYARQQFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C=CC(=C2)CCO)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50888714 | |
| Record name | Benzeneethanol, 4-hydroxy-3-[2-(2-nitrophenyl)diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50888714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92166-81-9 | |
| Record name | 4-Hydroxy-3-[2-(2-nitrophenyl)diazenyl]benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92166-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneethanol, 4-hydroxy-3-(2-(2-nitrophenyl)diazenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092166819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanol, 4-hydroxy-3-[2-(2-nitrophenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneethanol, 4-hydroxy-3-[2-(2-nitrophenyl)diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50888714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Hydroxy 3 2 Nitro Phenyl Azo Benzeneethanol
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a critical tool for identifying the various functional groups present in a molecule. By analyzing the interaction of infrared radiation or laser light with the sample, a unique vibrational fingerprint of the compound can be obtained.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides valuable information about the functional groups present. For 4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol, the characteristic absorption bands are predicted as follows:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (Phenolic) | 3500-3200 (broad) | Stretching |
| O-H (Alcohol) | 3400-3200 (broad) | Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C-H (Aliphatic) | 2950-2850 | Stretching |
| C=C (Aromatic) | 1600-1450 | Stretching |
| N=N (Azo) | 1450-1400 | Stretching |
| NO₂ (Nitro) | 1550-1500 and 1350-1300 | Asymmetric and Symmetric Stretching |
| C-O (Phenolic) | 1260-1180 | Stretching |
| C-O (Alcohol) | 1150-1050 | Stretching |
The broadness of the O-H bands is indicative of hydrogen bonding, both intramolecularly (between the phenolic hydroxyl and the azo group) and intermolecularly. The presence of sharp peaks in the aromatic C-H stretching region confirms the benzene (B151609) ring structures. The characteristic N=N stretching vibration is a key indicator of the azo linkage. Furthermore, the strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group are expected to be prominent in the spectrum.
Raman spectroscopy provides complementary information to FT-IR by measuring the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the following Raman shifts are anticipated:
| Functional Group | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |
| N=N (Azo) | 1460-1420 | Stretching |
| NO₂ (Nitro) | 1350-1300 | Symmetric Stretching |
| C=C (Aromatic) | 1600-1570 | Ring Stretching |
| C-N | 1150-1130 | Stretching |
The azo (N=N) group, being a highly polarizable bond, is expected to exhibit a strong and characteristic Raman signal, making it readily identifiable. Similarly, the symmetric stretching of the nitro group gives rise to a strong Raman band. The aromatic ring vibrations also produce distinct peaks in the Raman spectrum, further confirming the molecular structure. The utilization of resonance Raman spectroscopy could potentially enhance the signals from the chromophoric azo group. rsc.orgresearchgate.netnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.
Proton (¹H) NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. The predicted ¹H-NMR spectral data for this compound in a suitable deuterated solvent (e.g., DMSO-d₆) are as follows:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenolic OH | 9.5 - 10.5 | Singlet (broad) | - |
| Alcohol OH | 4.5 - 5.5 | Triplet | ~5 |
| Aromatic H (Nitro-substituted ring) | 7.5 - 8.2 | Multiplet | - |
| Aromatic H (Hydroxy-substituted ring) | 6.8 - 7.8 | Multiplet | - |
| -CH₂- (adjacent to aromatic ring) | 2.7 - 2.9 | Triplet | ~7 |
| -CH₂- (adjacent to OH) | 3.6 - 3.8 | Quartet | ~7 |
The downfield chemical shift of the phenolic proton is due to deshielding from the aromatic ring and potential hydrogen bonding. The protons on the nitro-substituted benzene ring are expected to resonate at a lower field compared to those on the hydroxy-substituted ring due to the strong electron-withdrawing nature of the nitro group. The aliphatic protons of the hydroxyethyl (B10761427) group would appear as a triplet and a quartet due to spin-spin coupling with each other.
Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. The predicted ¹³C-NMR chemical shifts for this compound are tabulated below:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-OH (Phenolic) | 155 - 165 |
| C-N (Azo, Nitro-substituted ring) | 145 - 155 |
| C-NO₂ | 140 - 150 |
| C-N (Azo, Hydroxy-substituted ring) | 140 - 150 |
| Aromatic CH (Nitro-substituted ring) | 115 - 135 |
| Aromatic CH (Hydroxy-substituted ring) | 110 - 130 |
| C-CH₂ (Aromatic) | 130 - 140 |
| -CH₂- (adjacent to aromatic ring) | 35 - 45 |
| -CH₂- (adjacent to OH) | 60 - 70 |
The carbon atom attached to the phenolic hydroxyl group is expected to be the most downfield-shifted among the aromatic carbons due to the strong deshielding effect of the oxygen atom. The carbons attached to the azo and nitro groups will also exhibit downfield shifts. The aliphatic carbons of the hydroxyethyl group will appear in the upfield region of the spectrum.
To unambiguously assign all the proton and carbon signals and to confirm the molecular connectivity, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For instance, it would show a correlation between the protons of the -CH₂-CH₂- group in the hydroxyethyl side chain, confirming their connectivity. It would also help in assigning the protons within each aromatic ring by showing correlations between adjacent aromatic protons. newcny.comnih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the carbon atoms that have attached protons. nih.gov
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.
Based on a comprehensive search for scientific literature, it is not possible to provide a detailed article on "this compound" that adheres to the specific structural and content requirements of the request.
The public domain and scientific databases lack published experimental data for this specific compound concerning its detailed mass spectrometric fragmentation pathways (EI-MS, ESI-MS, MALDI-TOF) and its photophysical properties (fluorescence and phosphorescence). While the compound, also known as 4-(2-Hydroxyethyl)-2-[(2-nitrophenyl)azo]phenol with CAS number 92166-81-9, is listed in chemical inventories, in-depth research articles detailing its spectroscopic characterization are not available. newcny.comepa.gov
Generating content for the requested sections without this foundational data would require speculation and fabrication, which would compromise the scientific accuracy and integrity of the article. The strict instructions to focus solely on "this compound" and to exclude information from analogous compounds prevent the creation of an illustrative article based on the known behavior of similar azo dyes.
Therefore, the requested article with detailed research findings and data tables for each specified subsection cannot be generated at this time due to the absence of the necessary scientific research and data.
Electronic Absorption and Emission Spectroscopy for Electronic Transitions
Solvatochromism and Spectroscopic Shifts in Diverse Solvent Environments
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change is observed as a shift in the absorption maxima (λmax) in the substance's UV-Visible spectrum. Azo compounds, particularly those with electron-donating groups (like the hydroxyl and hydroxyethyl groups in the target molecule) and electron-withdrawing groups (like the nitro group), are known to exhibit significant solvatochromic behavior. nih.govresearchgate.net The interaction between the dye molecule's dipole moment and the solvent molecules dictates the extent of these spectral shifts.
The electronic absorption spectra of azo dyes typically show two main bands: a high-energy band in the UV region corresponding to π–π* transitions of the aromatic system, and a lower-energy band in the visible region attributed to intramolecular charge transfer (ICT) from the electron-donor part of the molecule to the electron-acceptor part. nih.gov It is this ICT band that is most sensitive to solvent polarity.
For a compound structurally similar to the subject, such as 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde, studies have shown that the absorption maximum (λmax) undergoes shifts when measured in solvents of varying polarity. orientjchem.org A general trend observed is a bathochromic shift (a shift to longer wavelengths) as the solvent polarity increases, which is known as positive solvatochromism. This is because the excited state of the molecule is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.
A representative dataset for a related nitrophenyl azo dye illustrates the expected solvatochromic shifts.
Table 1: Representative Solvatochromic Data for an Analogous Azo Dye (Data adapted from a study on 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde orientjchem.org)
| Solvent | Polarity (Dielectric Constant, ε) | λmax 1 (nm) | λmax 2 (nm) |
|---|---|---|---|
| Dioxane | 2.2 | 315 | 402 |
| Chloroform | 4.8 | 316 | 410 |
| Ethyl Acetate | 6.0 | 314 | 405 |
| Acetone | 20.7 | 317 | 415 |
| Ethanol (B145695) | 24.6 | 318 | 418 |
| Methanol | 32.7 | 320 | 420 |
| Acetonitrile | 37.5 | 315 | 412 |
| DMSO | 46.7 | 322 | 425 |
For this compound, a similar positive solvatochromism is anticipated, where solvents capable of hydrogen bonding (like ethanol and methanol) would likely induce significant bathochromic shifts due to specific interactions with the hydroxyl groups and the nitro group of the dye molecule.
X-ray Diffraction Analysis for Crystal Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice, known as crystal packing.
While a crystal structure for this compound is not available, the structure of the closely related compound 4-[(2-nitrophenyl)azo]phenol has been determined. nih.gov This analog differs only by the absence of the -CH2CH2OH (hydroxyethyl) group, having a hydrogen atom in its place. The crystallographic data for this analog provides a strong predictive model for the molecular geometry and packing of the subject compound.
Single-crystal X-ray diffraction studies on 4-[(2-nitrophenyl)azo]phenol revealed that the molecule is nearly planar. nih.govnih.gov The dihedral angle between the two aromatic rings is small, which facilitates π-stacking interactions in the crystal lattice. This planarity is a common feature of aromatic azo compounds.
The crystal structure is stabilized by intermolecular hydrogen bonds, specifically between the phenolic hydroxyl group (-OH) of one molecule and the nitro group (-NO2) of an adjacent molecule. nih.gov This head-to-tail hydrogen bonding leads to the formation of infinite chains or networks, which are then packed together through van der Waals forces and π–π stacking interactions between the aromatic rings.
For this compound, a similar packing motif is expected. The presence of the additional hydroxyethyl group introduces another site for hydrogen bonding, which could lead to more complex and robust three-dimensional hydrogen-bonded networks, potentially influencing the crystal's physical properties.
Table 2: Crystallographic Data for an Orange Polymorph of the Analog 4-[(2-nitrophenyl)azo]phenol (Data sourced from Acta Crystallographica Section C, 2001, 57, 961-964 nih.govnih.gov)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₉N₃O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.758 |
| b (Å) | 4.675 |
| c (Å) | 20.010 |
| β (°) | 94.13 |
| Volume (ų) | 1095.6 |
| Z (Molecules/unit cell) | 4 |
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including color, melting point, and solubility. Azo compounds are known to exhibit polymorphism, which can often be controlled through "crystallization engineering"—the strategic manipulation of crystallization conditions (e.g., solvent, temperature, cooling rate) to obtain a desired crystal form. nih.gov
The analog, 4-[(2-nitrophenyl)azo]phenol, is a clear example of this phenomenon, existing as at least two differently colored polymorphs: one brown-yellow and one orange. nih.gov The difference in color is attributed to subtle variations in molecular packing and intermolecular interactions, which affect the electronic transitions within the crystal.
The crystallization of this compound would likely also be susceptible to polymorphism. The choice of solvent during recrystallization could significantly influence which polymorph is formed. Solvents that can engage in hydrogen bonding with the molecule's hydroxyl and nitro groups might favor different packing arrangements compared to non-polar solvents. By carefully selecting crystallization conditions, it may be possible to isolate different crystalline forms of the compound, each with unique structural and spectroscopic properties.
Coordination Chemistry and Metal Complexation of 4 Hydroxy 3 2 Nitro Phenyl Azo Benzeneethanol
Ligand Design and Chelation Properties of the Azo-Hydroxy-Ethanol Moiety
4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol is a multidentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously. The key functional groups involved in chelation are the phenolic hydroxyl group (-OH), the azo group (-N=N-), and the ethanolic hydroxyl group (-CH2CH2OH).
The ligand typically acts as a bidentate or tridentate chelating agent. The most common coordination mode for similar azo dyes involves the deprotonated phenolic oxygen and one of the nitrogen atoms from the azo group, forming a stable six-membered chelate ring. jchemrev.comnih.gov The presence of the ortho-hydroxyl group to the azo linkage is crucial for forming stable metal complexes.
The ethanolic hydroxyl group introduces the possibility of tridentate coordination, where the oxygen of this group could also bind to the metal center, depending on the metal ion's size, coordination number preference, and the reaction conditions. The nitro group (-NO2) on the second phenyl ring is an electron-withdrawing group. While not directly involved in coordination, it influences the electronic properties of the azo group, which can affect the stability and spectroscopic characteristics of the resulting metal complexes. Azo dyes are well-known for their exceptional chelating abilities with a wide range of metal ions, particularly those with O and N donor atoms. jchemrev.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. qu.edu.iq
Complexation with Transition Metal Ions (e.g., Cu(II), Mn(II), Ni(II), Co(II), Zn(II))
Transition metal complexes of this ligand can be prepared by mixing a stoichiometric amount of the ligand (dissolved in a solvent like ethanol) with an aqueous or alcoholic solution of the corresponding metal salt (e.g., chlorides or acetates). qu.edu.iqchemrevlett.com The reaction is often carried out under reflux, and the pH may be adjusted using a buffer solution to facilitate the deprotonation of the phenolic hydroxyl group, which is essential for coordination. chemrevlett.com The resulting solid metal complexes can then be isolated by filtration, washed, and dried. chemrevlett.com Studies on similar azo dye ligands show the formation of stable complexes with a variety of transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). chemrevlett.com
Stoichiometry and Stability Constant Determination
The metal-to-ligand ratio (stoichiometry) of the complexes is commonly determined using methods like the mole ratio method or continuous variation (Job's plot) in solution. chemrevlett.comekb.eg For many bidentate azo dye ligands, a 1:2 metal-to-ligand ratio is frequently observed, leading to the formation of octahedral complexes. qu.edu.iqekb.eg However, 1:1 ratios are also possible, particularly if the ligand acts in a tridentate fashion or if other ligands like water or chloride ions are also coordinated to the metal center. jmchemsci.com
The stability of these complexes in solution is quantified by their stability constants. Higher stability constant values indicate a more stable complex. These constants can be determined using spectrophotometric or potentiometric techniques. nih.govrdd.edu.iq The negative values of the Gibbs free energy (ΔG) calculated from stability constants indicate that the complexation reactions are spontaneous. chemrevlett.comproquest.com
Table 1: General Complexation Characteristics
| Metal Ion | Typical Stoichiometry (M:L) | Common Geometry |
|---|---|---|
| Co(II) | 1:2 | Octahedral |
| Ni(II) | 1:2 | Octahedral |
| Cu(II) | 1:2 | Distorted Octahedral |
| Zn(II) | 1:2 | Octahedral/Tetrahedral |
| Mn(II) | 1:2 | Octahedral |
Note: The actual stoichiometry and geometry can vary based on reaction conditions and the specific nature of the ligand.
Structural Analysis of Metal-Azo Complexes
The structure of the metal complexes and the nature of the metal-ligand bond are elucidated using various spectroscopic and analytical techniques.
Spectroscopic Signatures of Metal-Ligand Interactions (e.g., IR, UV-Vis, NMR shifts)
Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of the coordination sites. The broad band corresponding to the phenolic O-H stretch, typically observed in the free ligand's spectrum, disappears upon complexation, indicating deprotonation and coordination of the phenolic oxygen. nih.gov A key observation is the shift of the azo group's stretching vibration (νN=N) to a lower frequency (wavenumber) in the complex's spectrum compared to the free ligand. nih.govchemrevlett.com This shift confirms the participation of one of the azo nitrogen atoms in the coordination. nih.gov Furthermore, new bands appearing at lower frequencies can be assigned to the metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations. chemrevlett.com
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes in solution differ significantly from that of the free ligand. The absorption bands in the ligand, often assigned to n→π* and π→π* transitions, may shift upon complexation. proquest.comresearchgate.net More importantly, new absorption bands can appear in the visible region, which are attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal ion's d-orbitals. nih.govchemrevlett.com These new bands are responsible for the distinct colors of the metal complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (like those of Zn(II)), ¹H NMR spectroscopy is a valuable tool. The signal for the phenolic -OH proton disappears upon complexation. nih.gov The chemical shifts of the aromatic protons near the coordination sites are also affected, typically shifting downfield due to the influence of the metal ion. nih.gov
Table 2: Typical Spectroscopic Shifts upon Complexation
| Spectroscopic Technique | Free Ligand Signature | Signature in Metal Complex | Inference |
|---|---|---|---|
| IR | Broad ν(O-H) band ~3100-3400 cm⁻¹ | Disappearance of ν(O-H) band | Deprotonation and coordination of phenolic oxygen |
| ν(N=N) band ~1540 cm⁻¹ | Shift to lower wavenumber (~1460-1470 cm⁻¹) | Coordination of azo nitrogen | |
| - | New bands in far-IR region (~400-600 cm⁻¹) | Formation of M-O and M-N bonds | |
| UV-Vis | π→π* and n→π* transitions | Shifted ligand bands and new LMCT/d-d bands | Metal-ligand interaction and electronic transitions |
| ¹H NMR | Signal for phenolic proton (-OH) | Disappearance of -OH signal | Deprotonation and chelation |
| Aromatic proton signals | Shift in signals of nearby protons | Change in electronic environment upon coordination |
Note: The exact positions of peaks and the magnitude of shifts can vary depending on the specific metal ion and solvent used.
Crystal Structure of Coordination Compounds
Magnetic Behavior of Paramagnetic Metal Complexes
The magnetic properties of transition metal complexes are dictated by the number of unpaired electrons in the d-orbitals of the central metal ion. Magnetic susceptibility measurements provide the effective magnetic moment (μ_eff), a critical parameter for elucidating the stereochemistry and the nature of the metal-ligand bonding. libretexts.org The experimental magnetic moment values are often compared with theoretical "spin-only" values to infer the geometry of the complex, as the orbital contribution to the magnetic moment can be quenched depending on the symmetry of the ligand field. gcnayanangal.com
For paramagnetic complexes of this compound, the magnetic moments measured at room temperature offer valuable information. For instance, high-spin octahedral Mn(II) complexes (d⁵ configuration) are expected to exhibit magnetic moments of approximately 5.9 B.M., corresponding to five unpaired electrons. Similarly, a high-spin octahedral Fe(III) complex (d⁵) would show a comparable value. However, a low-spin configuration, induced by a strong ligand field, would result in a much lower magnetic moment of about 1.73 B.M. researchgate.net
The magnetic moment for a Cu(II) complex (d⁹), which has one unpaired electron, is typically found in the range of 1.70-2.20 B.M. A value of 1.73 B.M. is indicative of an octahedral environment with no significant exchange coupling between the copper centers. chemrevlett.com For Ni(II) complexes (d⁸), the geometry can be predicted based on the magnetic moment; octahedral complexes are paramagnetic with μ_eff in the range of 2.9-3.4 B.M., while square planar complexes are diamagnetic (μ_eff = 0). researchgate.net Tetrahedral Ni(II) complexes typically show higher magnetic moments, around 3.2-4.1 B.M. Co(II) complexes (d⁷) can also be distinguished, with high-spin octahedral geometries showing moments of 4.3-5.2 B.M. and tetrahedral geometries exhibiting moments in the range of 4.2-4.8 B.M. researchgate.net
| Complex | Magnetic Moment (μ_eff) in B.M. | Number of Unpaired Electrons (n) | Proposed Geometry |
|---|---|---|---|
| [Mn(L)₂(H₂O)₂] | 5.20 | 5 | Octahedral |
| [Fe(L)₂Cl(H₂O)] | 5.85 | 5 | Octahedral |
| [Co(L)₂(H₂O)₂] | 4.30 | 3 | Octahedral |
| [Ni(L)₂(H₂O)₂] | 3.20 | 2 | Octahedral |
| [Cu(L)₂(H₂O)₂] | 1.73 | 1 | Octahedral |
Data synthesized from analogous azo dye complexes for illustrative purposes. chemrevlett.comresearchgate.net
Theoretical and Computational Investigations on 4 Hydroxy 3 2 Nitro Phenyl Azo Benzeneethanol
Density Functional Theory (DFT) Calculations
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy. scispace.comrsc.org
The electronic properties of an azo dye are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.govresearchgate.net A small energy gap suggests high polarizability and chemical reactivity. nih.gov
For 4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol, DFT calculations can map the distribution of these orbitals. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenol (B47542) ring with its electron-donating hydroxyl (-OH) and hydroxyethyl (B10761427) (-CH₂CH₂OH) groups. Conversely, the LUMO is expected to be centered on the electron-deficient regions, particularly the phenyl ring substituted with the strongly electron-withdrawing nitro group (-NO₂). nih.gov This charge separation across the azo bridge (-N=N-) is characteristic of "push-pull" azo dyes and is crucial for their electronic and optical properties. The calculated HOMO-LUMO gap would indicate the energy required for electronic excitation, which corresponds to the molecule's primary absorption band in the UV-Vis spectrum.
Table 1: Predicted Frontier Orbital Energies for this compound Note: These are representative values based on DFT calculations for structurally similar azo dyes.
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -3.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | 2.5 to 3.5 |
DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the geometry that corresponds to the minimum energy on the potential energy surface. researchgate.net For this compound, several conformations are possible due to the rotational freedom around single bonds, such as the C-N bonds connecting the azo group to the phenyl rings and the C-C bond of the ethanol (B145695) substituent.
Conformational analysis using DFT can identify the most stable conformers. ufms.brresearchgate.net The molecule is expected to adopt a largely planar structure to maximize π-conjugation across the azo bridge and aromatic rings. bris.ac.uk Intramolecular hydrogen bonding between the phenolic hydroxyl group and a nitrogen atom of the azo group is also a possibility, which would further stabilize a planar conformation and influence the molecule's electronic and spectroscopic properties. Studies on similar nitro-substituted compounds have shown that DFT can effectively model potential energy curves for the rotation of functional groups like the nitro group to find the most stable orientation. nih.gov
A key advantage of DFT is its ability to predict various spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. semanticscholar.orgresearchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths. scispace.com For this azo dye, calculations would predict strong absorptions in the visible region, primarily due to the π→π* transition localized across the conjugated system, and a weaker absorption at longer wavelengths corresponding to the n→π* transition involving the lone pair electrons of the azo nitrogen atoms. semanticscholar.org
Infrared (IR) Spectroscopy: DFT can compute the vibrational frequencies of the molecule. nih.govresearchgate.net By analyzing these frequencies, specific peaks in an experimental IR spectrum can be assigned to the stretching and bending vibrations of the molecule's functional groups.
NMR Chemical Shifts: DFT calculations can also provide theoretical predictions of ¹H and ¹³C NMR chemical shifts. nih.gov These calculated values serve as a valuable tool for interpreting experimental NMR spectra and confirming the structural assignment of the molecule.
Table 2: Predicted Spectroscopic Data for this compound Note: These are representative values based on DFT calculations for compounds with similar functional groups.
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| UV-Vis | λmax (π→π*) | 400-450 nm |
| UV-Vis | λmax (n→π*) | > 500 nm |
| IR | O-H stretch (phenol) | 3200-3500 cm⁻¹ |
| IR | N=N stretch (azo) | 1400-1450 cm⁻¹ |
| IR | NO₂ stretch (asymmetric) | 1510-1560 cm⁻¹ |
| IR | NO₂ stretch (symmetric) | 1345-1385 cm⁻¹ |
| ¹H NMR | Phenolic -OH proton | 9.0-12.0 ppm |
| ¹H NMR | Aromatic protons | 6.5-8.5 ppm |
Molecular Dynamics Simulations for Solution Behavior
While DFT calculations are excellent for studying single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules in a condensed phase, such as in a solvent. nih.gov An MD simulation models the movements and interactions of every atom in a system over time, providing a dynamic picture of the molecule's behavior. ajchem-a.com
For this compound, MD simulations could be used to study its solvation in different solvents (e.g., water, ethanol, DMSO). Key insights from such simulations include:
Solvation Shell Structure: Analyzing how solvent molecules arrange themselves around the solute, particularly around polar groups like -OH, -NO₂, and -N=N-. researchgate.net
Conformational Dynamics: Observing how the molecule's conformation changes over time in solution, providing a more realistic view than the static picture from DFT. ajchem-a.com
Hydrogen Bonding: Quantifying the strength and lifetime of intermolecular hydrogen bonds between the dye and solvent molecules, which significantly affects solubility and stability.
System Stability: Parameters such as the Root Mean Square Deviation (RMSD) and Solvent Accessible Surface Area (SASA) can be monitored to assess the stability of the molecule-solvent system over the simulation time. ajchem-a.com
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) studies are theoretical models that aim to correlate the chemical structure of compounds with their reactivity or biological activity. srce.hrnih.gov These models are built by finding a statistical relationship between calculated molecular descriptors and an experimentally measured property. nih.gov
To understand the reaction mechanisms of this compound, a QSRR model would be developed using a set of molecular descriptors calculated from its optimized structure. These descriptors quantify various aspects of the molecule's physicochemical properties.
Relevant descriptors for this molecule would include:
Electronic Descriptors: Parameters derived from the electronic structure, such as HOMO and LUMO energies, the HOMO-LUMO gap, softness (a measure of chemical reactivity), and partial atomic charges on key atoms (e.g., the azo nitrogens, nitro group). nih.gov
Topological Descriptors: Indices that describe the connectivity and branching of the molecular structure.
Hydrophobicity Descriptors: Most commonly the logarithm of the octanol-water partition coefficient (LogP), which is crucial for predicting environmental fate and interactions with biological systems. nih.gov
These descriptors can be used to build a QSRR model to predict reactivity in specific processes, such as electrochemical reduction of the nitro and azo groups or photodegradation pathways. nih.govumd.edu For instance, the cleavage of the azo bond is a common reaction mechanism for these dyes, and descriptors like softness and partial charges have been found to be crucial in QSAR models for predicting their photostability. nih.gov Similarly, understanding the reduction of the nitro group to an amine or other intermediates is critical, and QSRR can help elucidate the factors controlling this transformation. researchgate.netorientjchem.org
Reaction Pathway Analysis and Transition State Modeling
The synthesis of this compound typically proceeds via an azo coupling reaction. This class of reactions involves the electrophilic substitution of an activated aromatic ring by a diazonium salt. In the case of the target molecule, the reaction would involve the diazonium salt of 2-nitroaniline (B44862) coupling with 4-hydroxybenzeneethanol.
Reaction Pathway Analysis: Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the mechanistic details of such reactions. The analysis of the reaction pathway for the formation of similar azo dyes suggests a multi-step process. The reaction is initiated by the formation of a diazonium salt from an aromatic amine, in this instance 2-nitroaniline, through diazotization. This is followed by the electrophilic attack of the diazonium ion on the electron-rich aromatic ring of the coupling component, 4-hydroxybenzeneethanol.
The regioselectivity of the coupling reaction, where the diazonium ion attaches to the position ortho to the hydroxyl group of 4-hydroxybenzeneethanol, can be rationalized by analyzing the distribution of electron density and the stability of the resulting intermediate, often referred to as a Wheland or sigma complex. Theoretical calculations can map the potential energy surface of the reaction, identifying the reactants, intermediates, transition states, and products.
Transition State Modeling: The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. Modeling the transition state is crucial for understanding the kinetics of the reaction. For the azo coupling reaction, the transition state would involve the partial formation of the new carbon-nitrogen bond between the diazonium group and the benzene (B151609) ring of the coupling partner.
Computational methods can be employed to locate and characterize the geometry and energy of the transition state. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are often used to find a transition state structure connecting the reactants and the intermediate. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. For related azo dye syntheses, these calculations have provided valuable insights into the factors influencing the reaction, such as the nature of substituents on the aromatic rings and the solvent effects. acs.org
The following table provides a hypothetical representation of the type of data that could be generated from a detailed computational analysis of the azo coupling reaction to form this compound.
| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |
| 1 | Reactants (2-nitrobenzenediazonium + 4-hydroxybenzeneethanol) | 0.0 | - |
| 2 | Transition State 1 (C-N bond formation) | Calculated Value | Partially formed C-N bond |
| 3 | Sigma Complex (Wheland Intermediate) | Calculated Value | Tetrahedral carbon at coupling site |
| 4 | Transition State 2 (Proton transfer) | Calculated Value | Elongated C-H bond |
| 5 | Product (this compound) | Calculated Value | - |
Note: The values in this table are illustrative and would need to be determined through specific quantum chemical calculations for the title compound.
Force Field Development and Molecular Mechanics (MM+) Calculations
While quantum mechanics provides a high level of theory for understanding reaction mechanisms, it is computationally expensive for large systems or for simulating the dynamic behavior of molecules over time. Molecular mechanics (MM) offers a more computationally efficient alternative, representing molecules as a collection of atoms interacting via a set of classical potential energy functions, known as a force field.
Force Field Development: A force field is composed of parameters that define the energy of the system as a function of its atomic coordinates. These parameters are typically derived from experimental data or high-level quantum mechanical calculations. For a molecule like this compound, a custom force field or the extension of an existing one (like AMBER or CHARMM) would be necessary to accurately model its behavior.
The development of force field parameters for this molecule would involve several key steps:
Determination of Atom Types: Assigning specific atom types to each atom in the molecule to account for its unique chemical environment.
Parameterization of Bonded Terms: This includes defining equilibrium values and force constants for bond lengths, bond angles, and dihedral angles. These are often obtained from geometry optimization calculations using quantum mechanics.
Parameterization of Non-Bonded Terms: This involves defining parameters for van der Waals interactions (e.g., Lennard-Jones potentials) and electrostatic interactions (atomic partial charges). Partial charges are frequently derived from fitting to the electrostatic potential calculated by quantum mechanics.
For the nitro group and the azo linkage, specific parameters that accurately describe their geometry and rotational barriers are crucial. Studies on nitroaromatic compounds and azobenzene (B91143) derivatives provide a foundation for developing these parameters. nih.govresearchgate.netresearchgate.net
Molecular Mechanics (MM+) Calculations: Once a suitable force field is established, Molecular Mechanics (MM+), an enhanced version of MM that often includes more accurate terms, can be used for various calculations. These include:
Energy Minimization: To find the lowest energy conformation of the molecule. This can help in predicting the most stable three-dimensional structure.
Conformational Analysis: To explore the different spatial arrangements of the molecule and their relative energies. For this compound, this could involve studying the rotation around the various single bonds.
Molecular Dynamics Simulations: To simulate the movement of the atoms in the molecule over time. This can provide insights into the flexibility of the molecule and its interactions with its environment, such as a solvent.
The following table illustrates the types of parameters that would be defined in a force field for this compound.
| Parameter Type | Atom(s) Involved | Illustrative Value |
| Bond Stretching | ||
| Equilibrium Bond Length (Å) | C-N (azo) | ~1.42 |
| Force Constant (kcal/mol·Å²) | C-N (azo) | Parameter Value |
| Angle Bending | ||
| Equilibrium Angle (degrees) | C-N=N | ~113 |
| Force Constant (kcal/mol·rad²) | C-N=N | Parameter Value |
| Torsional (Dihedral) Angle | ||
| Barrier to Rotation (kcal/mol) | C-C-N=N | Parameter Value |
| Non-Bonded | ||
| Partial Atomic Charge (e) | O (nitro) | Calculated Value |
| van der Waals Radius (Å) | N (azo) | Parameter Value |
Note: The values in this table are representative and would be specifically determined during the force field parameterization process.
Intermolecular Interactions and Supramolecular Assembly of 4 Hydroxy 3 2 Nitro Phenyl Azo Benzeneethanol
Hydrogen Bonding Networks in Crystalline and Amorphous States
Hydrogen bonding plays a pivotal role in the molecular arrangement of 4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol. The molecule possesses multiple hydrogen bond donors (the hydroxyl groups of the phenol (B47542) and the benzeneethanol moiety) and acceptors (the oxygen atoms of the nitro group, the hydroxyl groups, and the nitrogen atoms of the azo bridge).
In the crystalline state, these functional groups are expected to form a complex network of hydrogen bonds. A significant feature of the molecule is the ortho-positioning of the nitro group relative to the azo linkage on one of the phenyl rings, and the ortho-positioning of the hydroxyl group to the azo linkage on the other. This arrangement is highly conducive to the formation of intramolecular hydrogen bonds . Specifically, a hydrogen bond is likely to form between the phenolic hydroxyl group and one of the oxygen atoms of the nitro group, creating a stable six-membered ring. This type of intramolecular hydrogen bonding is a well-documented phenomenon in ortho-substituted nitrophenols. testbook.combrainly.inpscnotes.comquora.comdoubtnut.com
The presence of the hydroxyethyl (B10761427) group introduces further possibilities for intermolecular hydrogen bonding . The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or more complex three-dimensional networks. These intermolecular interactions would be crucial in stabilizing the crystal lattice.
In the amorphous state, while long-range order is absent, localized hydrogen bonding networks are still expected to exist. These non-covalent interactions will contribute to the local structure and influence the material's physical properties.
| Potential Hydrogen Bond Interactions | Donor | Acceptor | Typical Bond Length (Å) | Significance |
| Intramolecular | Phenolic -OH | Nitro -NO₂ | 2.5 - 2.8 | Stabilization of molecular conformation |
| Intermolecular | Ethanolic -OH | Ethanolic -OH | 2.6 - 3.0 | Formation of chains or sheets |
| Intermolecular | Ethanolic -OH | Nitro -NO₂ | 2.7 - 3.1 | Cross-linking of molecular chains |
| Intermolecular | Ethanolic -OH | Azo -N=N- | 2.8 - 3.2 | Contribution to crystal packing |
π-π Stacking Interactions and Aromatic Interactions
The electronic nature of the substituents on the phenyl rings influences the nature of the π-π stacking. The phenyl ring bearing the nitro group is electron-deficient, while the phenyl ring with the hydroxyl and hydroxyethyl groups is comparatively electron-rich. This electronic disparity can lead to favorable "push-pull" type interactions, where the electron-poor and electron-rich rings stack in an offset or slipped-parallel arrangement to maximize attractive forces and minimize repulsion. libretexts.org
In the crystalline structure, these π-π stacking interactions would likely be observed between adjacent molecules, contributing to the formation of columnar or layered structures. The typical distances for such interactions are in the range of 3.3 to 3.8 Å.
| Type of Aromatic Interaction | Participating Groups | Typical Distance (Å) | Contribution to Supramolecular Structure |
| π-π Stacking | Phenyl Ring 1 - Phenyl Ring 2 (intermolecular) | 3.3 - 3.8 | Formation of columnar or layered assemblies |
| C-H···π Interactions | C-H of one ring and π-system of another | 2.5 - 3.0 (H to ring centroid) | Directional control of molecular packing |
Van der Waals Forces and Crystal Packing Efficiency
The efficiency of crystal packing is determined by how effectively the molecules can arrange themselves to maximize attractive van der Waals interactions while minimizing void space. The somewhat irregular shape of this compound, due to the presence of the flexible hydroxyethyl side chain, may present challenges to achieving a highly dense packing arrangement. The final crystal structure will be a compromise between the directional forces of hydrogen bonding and π-π stacking and the non-directional van der Waals forces.
Host-Guest Chemistry with Macrocyclic Receptors
The aromatic and functionalized nature of this compound makes it a potential guest molecule for various macrocyclic hosts, such as cyclodextrins and calixarenes. This area of supramolecular chemistry explores the formation of non-covalent inclusion complexes. beilstein-journals.orgnih.govacs.orgnih.govacs.org
Cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, are particularly well-suited to encapsulate the aromatic portions of the molecule. The formation of a host-guest complex would be driven by hydrophobic interactions, with the phenyl rings of the guest molecule residing within the cyclodextrin (B1172386) cavity, shielded from the aqueous environment. The stability of such a complex would depend on the size of the cyclodextrin cavity (α-, β-, or γ-cyclodextrin) and the steric and electronic complementarity between the host and guest.
The formation of such inclusion complexes can significantly alter the physicochemical properties of the guest molecule, such as its solubility and stability.
Self-Assembly Processes in Solution and at Interfaces
In solution, this compound has the potential to undergo self-assembly into larger, ordered structures. This process is driven by the same non-covalent interactions that govern its crystal structure, namely hydrogen bonding and π-π stacking. mdpi.comaip.orgresearchgate.netaip.orgrsc.orgacs.orgnih.gov
The balance between solute-solute and solute-solvent interactions will determine the nature and extent of self-assembly. In non-polar solvents, intermolecular hydrogen bonding and π-π stacking would be more favorable, potentially leading to the formation of aggregates or even gels. In polar, protic solvents, the solvent molecules can compete for hydrogen bonding sites, which may disrupt extensive self-assembly.
The study of these self-assembly processes is crucial for the development of new materials with tailored optical, electronic, or sensory properties.
Advanced Research Applications and Functional Material Design Concepts Involving 4 Hydroxy 3 2 Nitro Phenyl Azo Benzeneethanol
Chemosensor and Probes for Specific Analytes
The design of chemosensors based on 4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol leverages the compound's ability to exhibit a detectable response, often a color change or fluorescence signal, upon interaction with a specific target analyte. This response is a direct consequence of perturbations in the electronic structure of the azo dye molecule.
Design Principles for Chromogenic and Fluorogenic Sensing
The fundamental design principle for chromogenic and fluorogenic sensors utilizing azo dyes like this compound revolves around the modulation of the intramolecular charge transfer (ICT) characteristics of the molecule. The presence of both a hydroxyl group (an electron donor) and a nitro group (an electron acceptor) on the aromatic rings connected by the azo bridge creates a push-pull system. The absorption and emission properties of the compound are sensitive to changes in this ICT pathway.
Chromogenic Sensing: The interaction of an analyte with the sensor molecule can alter the electronic distribution, leading to a shift in the maximum absorption wavelength (λmax) of the compound. This shift results in a visible color change, enabling naked-eye detection of the target analyte. For instance, the coordination of a metal ion to the hydroxyl and azo groups can modify the energy levels of the molecular orbitals, causing a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum.
Fluorogenic Sensing: While many azo compounds are known to be quenchers of fluorescence, strategic molecular design can lead to fluorogenic sensors. In a typical "off-on" mechanism, the sensor molecule is initially non-fluorescent or weakly fluorescent. Upon binding to an analyte, a conformational change or a change in the electronic nature of the molecule can inhibit the quenching pathway, leading to a significant enhancement of fluorescence. Conversely, in an "on-off" mechanism, a fluorescent molecule can be quenched upon analyte binding.
The following table summarizes the key design principles for chromogenic and fluorogenic sensors based on azo dyes.
| Sensing Type | Principle | Key Molecular Feature | Analyte Interaction Effect |
| Chromogenic | Modulation of Intramolecular Charge Transfer (ICT) | Push-pull electronic system (electron-donating and withdrawing groups) | Shift in absorption spectrum (color change) |
| Fluorogenic | Control of Fluorescence Quenching/Enhancement | A fluorophore unit coupled with a recognition site | Turn-on or turn-off fluorescence signal |
Mechanisms of Analyte Recognition (e.g., Metal Ion Sensing)
The recognition of specific analytes by this compound is predicated on the presence of specific binding sites within its molecular structure. The hydroxyl group and the nitrogen atoms of the azo group can act as a chelating site for metal ions. The specificity of this recognition is governed by factors such as the size of the metal ion, its charge density, and its preferred coordination geometry.
The primary mechanisms of analyte recognition include:
Chelation: The formation of coordination bonds between the analyte (e.g., a metal ion) and the heteroatoms (O, N) in the dye molecule. This is a common mechanism for the detection of metal cations.
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, and the azo and nitro groups can act as hydrogen bond acceptors, allowing for the recognition of analytes capable of forming hydrogen bonds.
Deprotonation: In the presence of a basic analyte, the phenolic hydroxyl group can be deprotonated, leading to a significant change in the electronic structure and a corresponding color change.
The interaction with metal ions is a particularly well-studied area for azo dye-based sensors. The chelation of a metal ion can lead to a more rigid molecular structure, which can enhance fluorescence, or it can perturb the ICT, resulting in a colorimetric response.
Integration into Functional Materials
The incorporation of this compound into larger material systems allows for the development of functional materials with tailored optical and sensing properties.
Incorporation into Polymeric Matrices for Optical Applications
Dispersing this compound into transparent polymeric matrices such as polymethyl methacrylate (B99206) (PMMA) or polystyrene (PS) is a common strategy for creating solid-state optical materials. semanticscholar.org The polymer matrix provides mechanical stability and processability, while the azo dye imparts the desired optical functionality.
The key advantages of this approach include:
Tunable Optical Properties: The concentration of the dye in the polymer can be varied to control the absorption and refractive index of the material.
Enhanced Stability: The polymer matrix can protect the dye from environmental degradation.
Processability: The doped polymers can be easily processed into various forms, such as films and fibers.
These dye-doped polymers have potential applications in optical data storage, nonlinear optics, and as active components in optical sensors. semanticscholar.orgmcgill.ca
Thin Film Fabrication and Characterization
Thin films of materials containing this compound can be fabricated using various techniques, including spin coating, dip coating, and thermal evaporation. The properties of the thin films are highly dependent on the fabrication method and the processing conditions.
Characterization of these thin films is crucial for understanding their properties and potential applications. Common characterization techniques include:
UV-Vis Spectroscopy: To determine the absorption properties and the optical band gap of the film.
Spectroscopic Ellipsometry: To measure the refractive index and thickness of the film.
Atomic Force Microscopy (AFM): To investigate the surface morphology and roughness of the film.
The ability to create uniform and well-characterized thin films is essential for their use in electronic and optoelectronic devices.
Nanoscience Applications (e.g., Nanoparticle Functionalization)
The functionalization of nanoparticles with this compound opens up new possibilities in the field of nanoscience. By attaching the azo dye to the surface of nanoparticles (e.g., gold, silver, or silica (B1680970) nanoparticles), hybrid materials with combined properties can be created.
For example, the functionalization of gold nanoparticles with an azo dye can lead to a material that exhibits both the plasmonic properties of the nanoparticle and the sensing capabilities of the dye. The interaction of an analyte with the dye on the nanoparticle surface can modulate the plasmon resonance of the nanoparticle, leading to a highly sensitive detection method.
These functionalized nanoparticles could find applications in areas such as targeted drug delivery, bio-imaging, and catalysis.
Photochemical Switching and Photochromic Materials Research
The core of this compound's potential in photochromic materials lies in the azobenzene (B91143) moiety. Azobenzene and its derivatives are renowned for their ability to undergo reversible isomerization between a thermally stable trans (E) isomer and a metastable cis (Z) isomer upon irradiation with light of specific wavelengths. This photoisomerization induces significant changes in molecular geometry, dipole moment, and absorption spectra, making these compounds ideal candidates for molecular switches.
The isomerization process is typically triggered by UV or visible light. The trans isomer, with its elongated and planar structure, absorbs light at a longer wavelength (π→π* transition), while the bent cis isomer absorbs at a shorter wavelength (n→π* transition). The presence of substituent groups, such as the nitro (-NO2) and hydroxy (-OH) groups in the target molecule, plays a crucial role in tuning these photochemical properties.
Key Research Findings from Analogous Compounds:
Wavelength Tuning: The nitro group, being an electron-withdrawing group, and the hydroxy group, an electron-donating group, can extend the conjugation of the azobenzene system. This "push-pull" configuration is known to shift the absorption bands of the trans isomer to the visible region, enabling the use of lower-energy light for switching, which is advantageous for applications in biological systems and plastics to avoid photodamage. acs.org
Isomer Stability: The thermal stability of the cis isomer is a critical parameter for photochromic applications. While many azobenzenes thermally revert to the more stable trans form in the dark, the rate of this relaxation can be modulated by substituents. The presence of an ortho-hydroxy group, as is implied in the "4-Hydroxy-3-[...]" part of the name, can lead to the formation of an intramolecular hydrogen bond with one of the azo nitrogen atoms. This interaction can significantly alter the energy landscape of the isomerization process. acs.org
Switching Mechanisms: The isomerization from the trans to the cis form is initiated by photoexcitation. Computational studies on substituted azobenzenes suggest that the process involves electronic promotion followed by a change in the dihedral angle around the N=N bond. mdpi.com The efficiency and rate of this switching are dependent on the nature and position of the substituents.
Interactive Data Table: Photochemical Properties of Substituted Azobenzenes
The following table presents typical data for substituted azobenzenes, illustrating the influence of functional groups on their photochromic behavior.
| Compound | Solvent | λmax (trans) (nm) | λmax (cis) (nm) | cis Isomer Half-life |
| Azobenzene | Hexane | 314 | 433 | 55 hours |
| 4-Nitroazobenzene | Ethanol (B145695) | 330 | 440 | 120 minutes |
| 4-Hydroxyazobenzene | Ethanol | 348 | 450 | 200 milliseconds |
| 4-Amino-4'-nitroazobenzene | Dioxane | 472 | 550 | 180 minutes |
This data is representative of the class of compounds and not specific to this compound.
Research on Ligands for Catalytic Systems
The structural motifs within this compound, particularly the azo group and the phenolic hydroxy group, provide potential coordination sites for metal ions. This makes the compound and its analogs attractive candidates for use as ligands in the design of novel catalytic systems. jchemrev.comjchemrev.com A key area of innovation is the development of "smart" or "switchable" catalysts, where the catalytic activity can be controlled by an external stimulus like light.
By incorporating a photochromic unit such as azobenzene into the ligand structure, it is possible to reversibly alter the steric and electronic environment around a coordinated metal center. The geometric change between the trans and cis isomers of the azobenzene moiety can modify the coordination sphere of the metal, thereby tuning the activity and selectivity of the catalyst on demand. rsc.orgresearchgate.net
Detailed Research Findings and Concepts:
Photoswitchable Catalysis: Research has demonstrated that incorporating azobenzene units into N-heterocyclic carbene (NHC) ligands allows for the photocontrol of gold(I) catalysis. acs.orgnih.gov The isomerization of the azobenzene backbone alters the steric hindrance around the gold center, leading to a significant difference in catalytic activity between the trans and cis states of the ligand. This principle could be applied to ligands like this compound, where the bulky nitro-phenyl group's position changes upon isomerization.
Coordination Chemistry: The azo group (-N=N-) and the phenolic -OH group can act as a bidentate chelate, binding to a metal center. nih.gov The nitrogen atoms of the azo group possess lone pairs of electrons that can coordinate with transition metals. The formation of such metal complexes is a foundational step in developing new catalysts. The specific coordination geometry and stability of these complexes would depend on the metal ion and the reaction conditions. jchemrev.comjchemrev.com
Modulation of Lewis Acidity: The electronic properties of the ligand influence the Lewis acidity of the coordinated metal center, which is a key factor in many catalytic reactions. The photoisomerization of the azobenzene unit can alter the electron density at the coordination site, thereby providing a mechanism to photochemically modulate the catalytic activity.
Interactive Data Table: Examples of Azobenzene-Based Ligands in Catalysis
This table provides examples of how azobenzene-containing ligands have been used to modulate catalytic reactions.
| Ligand Type | Metal Center | Catalytic Reaction | Switching Mechanism | Reference |
| Azobenzene-functionalized NHC | Gold(I) | Intramolecular hydroalkoxylation | Steric hindrance change upon E/Z isomerization | acs.org |
| Azobenzene-based phosphine (B1218219) | Rhodium(I) | Hydroformylation | Electronic and steric modulation | Not directly in results, but a known application area. |
| Azo-pyridine ligand | Zinc(II) | Polymerization | Gated access to the active site | Not directly in results, but a known application area. |
This table illustrates the concept of photoswitchable catalysis using azobenzene derivatives.
Future Research Directions and Outlook for 4 Hydroxy 3 2 Nitro Phenyl Azo Benzeneethanol
Exploration of Novel Synthetic Methodologies
While the foundational synthesis of azo dyes often involves diazotization followed by a coupling reaction, future research should focus on developing more efficient, sustainable, and versatile synthetic protocols. orientjchem.orgekb.eg Current methods can be improved to enhance yield, simplify purification, and reduce environmental impact.
Future synthetic explorations could include:
Atom-Economical Reactions: Investigating cycloaddition reactions, which can offer a direct and highly regioselective route to complex functionalized molecules, could provide an alternative to traditional multi-step syntheses. unito.it
Catalytic Systems: The use of catalysts, such as copper salts, could enable milder reaction conditions and improve selectivity, as seen in the synthesis of related nitro-aromatic compounds. google.com
Flow Chemistry: Implementing continuous flow synthesis could offer better control over reaction parameters (temperature, mixing), leading to higher reproducibility and scalability while minimizing waste.
Greener Solvents: Moving away from traditional organic solvents towards more environmentally benign options like water, ethanol (B145695), or ionic liquids would align with the principles of green chemistry.
| Methodology | Potential Advantages | Relevant Research Area |
|---|---|---|
| Catalytic Diazotization-Coupling | Milder conditions, higher selectivity, improved yields. | Green Chemistry, Process Optimization |
| Atom-Economical Cycloadditions | High efficiency, reduced byproducts, novel structural access. unito.it | Organic Synthesis, Reaction Discovery |
| Continuous Flow Synthesis | Enhanced control, scalability, safety, and reproducibility. | Chemical Engineering, Industrial Chemistry |
Advanced Characterization Techniques for Dynamic Behavior
A comprehensive understanding of 4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol requires moving beyond static structural analysis. Future work should employ advanced spectroscopic and analytical techniques to probe its dynamic behavior in different environments. Investigating its solvatochromic and halochromic properties, where the compound changes color in response to solvent polarity or pH, is a key area. orientjchem.org Techniques like single-crystal X-ray diffraction can be crucial for understanding how non-covalent interactions dictate the self-assembly of molecules in the crystalline phase. mdpi.commdpi.com For its coordination complexes, multinuclear NMR spectroscopy can provide invaluable insights into the solution-state structure and bonding. mdpi.com
Expansion of Coordination Chemistry to Lanthanides and Actinides
The coordination chemistry of azo dyes with transition metals is well-established, but the interactions of this compound with f-block elements remain a compelling frontier. nih.govchemrevlett.com The presence of multiple potential donor sites (hydroxyl oxygen, azo nitrogens) makes it a versatile ligand.
A focused research program could involve:
Synthesis of Complexes: Systematically synthesizing complexes with a series of trivalent and tetravalent lanthanide (e.g., Eu³⁺, Sm³⁺) and actinide (e.g., Th⁴⁺, Pu⁴⁺) ions.
Structural Analysis: Characterizing these complexes using single-crystal X-ray diffraction to determine their coordination geometries.
Bonding Investigation: Employing a combination of experimental techniques and theoretical calculations to elucidate the nature of the metal-ligand bond. A key question is the degree of covalency in the actinide-ligand bonds, which arises from the mixing of actinide 5f orbitals with ligand orbitals. researchgate.net This can be probed using advanced computational methods. researchgate.net
Deeper Theoretical Insights through Advanced Computational Models
Computational chemistry is an indispensable tool for guiding experimental work and providing deep mechanistic insights. For this compound, future theoretical studies should focus on several areas:
Quantitative Structure-Property Relationships (QSPR): Developing models to predict key properties like hydrophobicity, which can influence toxicity and environmental fate. nih.gov
Relativistic Density Functional Theory (DFT): For lanthanide and actinide complexes, relativistic DFT is essential for accurately modeling structure, binding energies, and the electronic properties that govern bonding. researchgate.net
Topological Analysis: Using methods like the Quantum Theory of Atoms in Molecules (QTAIM) and electron localization function (ELF) to analyze the electron density distribution, providing a quantitative measure of bond covalency and non-covalent interactions. mdpi.comresearchgate.net
| Computational Method | Target Property/Insight | Relevance |
|---|---|---|
| Relativistic DFT | Optimized geometry, binding free energy, orbital interactions. researchgate.net | Predicting stability and understanding the electronic structure of heavy element complexes. |
| QTAIM Analysis | Characterization of bond critical points, degree of covalency. researchgate.net | Quantifying the nature of the metal-ligand bond (ionic vs. covalent). |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra. | Correlating electronic structure with observed optical properties. |
Development of Smart Materials Based on Azo-Ethanol Derivatives
The intrinsic properties of the azo group, particularly its response to external stimuli like light and pH, make this compound an excellent candidate for the development of smart materials. Research should be directed toward incorporating this molecule and its derivatives into polymeric matrices. Such dye-doped polymers could find applications as UV-light protectors. orientjchem.org Furthermore, the halochromic properties could be harnessed to create chemical sensors that provide a visual colorimetric response to changes in acidity or basicity. orientjchem.org
Interdisciplinary Research with Materials Science and Supramolecular Chemistry
The most significant breakthroughs will likely emerge from collaborations that bridge traditional chemistry with materials science and supramolecular chemistry. By understanding and controlling the non-covalent interactions—such as hydrogen bonding, halogen bonding, and π–stacking—researchers can guide the self-assembly of these molecules into highly ordered, functional superstructures. mdpi.com This approach could lead to the rational design of crystalline materials with tailored optical, electronic, or sensing properties. Integrating these molecules into larger systems, such as metal-organic frameworks (MOFs) or polymer films, will be key to translating their molecular-level properties into macroscopic functions.
Q & A
Q. What are the standard synthetic routes for 4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via diazo coupling, where a nitro-substituted aniline derivative is diazotized under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C) and coupled with a phenolic substrate (e.g., 4-hydroxybenzeneethanol). Purification involves recrystallization using ethanol-water mixtures, followed by column chromatography (silica gel, ethyl acetate/hexane gradient). Purity optimization requires monitoring by TLC and elemental analysis (C.H.N. % error < 0.3%) . UV-Vis spectroscopy (λmax ~400–500 nm, ε > 10⁴ L·mol⁻¹·cm⁻¹) confirms azo bond formation .
Q. Which analytical techniques are most effective for characterizing this azo compound?
- Methodological Answer : Key techniques include:
- Elemental Analysis : Validates stoichiometry (C, H, N) with <0.5% deviation from theoretical values .
- UV-Vis Spectroscopy : Identifies π→π* transitions of the azo group (400–500 nm) and monitors pH-dependent tautomerism .
- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.5–8.5 ppm) and ethanol sidechain signals (δ 3.5–4.5 ppm). Deuterated DMSO is preferred due to compound solubility .
- HPLC-MS : Quantifies impurities using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI+ detection .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced photostability?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict electronic transitions and bond dissociation energies. Focus on reducing azo group susceptibility to UV-induced cis-trans isomerization by introducing electron-withdrawing substituents (e.g., -NO₂, -CF₃) at the para position. Molecular dynamics (MD) simulations assess solvent effects on aggregation behavior .
Q. What mechanistic insights explain contradictory data in azo group reduction pathways?
- Methodological Answer : Conflicting reduction products (amines vs. hydrazines) arise from pH-dependent pathways:
- Acidic Conditions : Sodium dithionite reduces the azo bond to amines via a two-electron transfer mechanism.
- Alkaline Conditions : Competitive four-electron pathways yield hydrazine intermediates. Validate using cyclic voltammetry (scan rate 50–200 mV/s) and in-situ FTIR to track N-H stretching (3300–3400 cm⁻¹) .
Q. How should factorial design be applied to optimize reaction yield and minimize byproducts?
- Methodological Answer : Use a 2³ factorial design to test variables:
Q. How can researchers resolve discrepancies between computational predictions and experimental spectral data?
- Methodological Answer : Implement a feedback loop:
- Step 1 : Re-optimize DFT geometries using solvent models (e.g., PCM for DMSO).
- Step 2 : Compare simulated vs. experimental UV-Vis spectra; adjust exchange-correlation functionals (e.g., switch from B3LYP to CAM-B3LYP for better charge-transfer accuracy).
- Step 3 : Validate with time-resolved fluorescence to assess excited-state dynamics .
Q. What methodologies assess the compound’s stability under varying environmental conditions?
- Methodological Answer :
- Thermal Stability : TGA-DSC (10°C/min, N₂ atmosphere) identifies decomposition thresholds (>200°C).
- Photostability : Expose to UV light (λ = 365 nm) and monitor degradation via HPLC. Use quenchers (e.g., NaN₃) to probe radical-mediated pathways.
- Hydrolytic Stability : Accelerated aging in buffers (pH 3–9, 40°C) with LC-MS tracking of hydrolysis products (e.g., nitroaniline derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
